Dipotassium octylphosphonate
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Overview
Description
Dipotassium octylphosphonate is an organophosphorus compound with the molecular formula C8H17K2O4P. It is a potassium salt of octylphosphonic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to interact with both organic and inorganic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium octylphosphonate can be synthesized through the reaction of octylphosphonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where octylphosphonic acid is neutralized by potassium hydroxide to form this compound. The reaction can be represented as follows:
C8H17PO3H2+2KOH→C8H17PO3K2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using a similar neutralization process but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dipotassium octylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where the octyl group or the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkyl halides and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield octylphosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Dipotassium octylphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It is employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of dipotassium octylphosphonate involves its ability to interact with both hydrophobic and hydrophilic substances. This amphiphilic nature allows it to form micelles and emulsions, which can encapsulate and transport various molecules. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Dipotassium phosphate: Another potassium salt with similar surfactant properties but different chemical structure.
Potassium phosphonates: A group of compounds with fungicidal properties used in agriculture.
Octylphosphonic acid: The parent acid of dipotassium octylphosphonate with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the octyl group and phosphonate group, which imparts distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and research applications.
Properties
CAS No. |
38225-48-8 |
---|---|
Molecular Formula |
C8H17K2O3P |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
dipotassium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C8H19O3P.2K/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
LJHHXGDGNDIYME-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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